Ortho-Bromine Effect on Hydrogen-Bond Donor Strength
The introduction of bromine at the ortho position relative to the urea moiety dramatically enhances the intermolecular hydrogen bond (HB) donor character of the urea NH group, as demonstrated in solution-based self-association and HB acceptor binding studies [1]. This effect distinguishes 2-bromo-3-fluorophenylurea (ortho-Br) from comparators lacking an ortho-bromine, such as 3-fluorophenylurea (no Br) and 3-bromophenylurea (Br at meta position).
| Evidence Dimension | Intermolecular hydrogen-bond donor enhancement conferred by ortho-halogen substitution |
|---|---|
| Target Compound Data | Ortho-bromine present (position 2); dramatic HB donor enhancement claimed [1] |
| Comparator Or Baseline | 3-Fluorophenylurea (no Br); 3-Bromophenylurea (Br at meta, no ortho-Br effect) |
| Quantified Difference | Qualitative evidence: 'dramatic enhancement' of HB donor character for ortho-halogen vs. non-ortho-halogen phenylureas [1]; quantitative association constants are not reported for the target compound specifically |
| Conditions | Solution-phase self-association and hydrogen bonding to strong HB acceptors (NMR and computational modeling) |
Why This Matters
Enhanced hydrogen-bond donor capacity directly impacts target binding affinity in kinase active sites, where the urea NH typically donates a critical hydrogen bond to the hinge region; substitution with a non-ortho-bromine analog risks weaker target engagement.
- [1] Giannicchi, I.; Jouvelet, B.; Isare, B.; Linares, M.; Dalla Cort, A.; Bouteiller, L. Orthohalogen Substituents Dramatically Enhance Hydrogen Bonding of Aromatic Ureas in Solution. Chem. Commun. 2014, 50 (5), 611–613. View Source
